5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of Pyridine and Triazole Rings: The final step involves coupling the pyridine and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: : This compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases .
Industry: : It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Comparison
- Structural Differences : While all these compounds contain a pyridine ring, the presence of the triazole ring in 5-Chloro-2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid makes it unique.
- Reactivity : The triazole ring imparts different reactivity patterns, particularly in cycloaddition reactions.
- Applications : The unique structure of This compound allows for diverse applications in medicinal chemistry and materials science, which may not be as prominent in the other compounds .
Properties
Molecular Formula |
C8H4Cl2N4O2 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-chloro-2-(5-chloropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16) |
InChI Key |
NAXHTSBNHURPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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